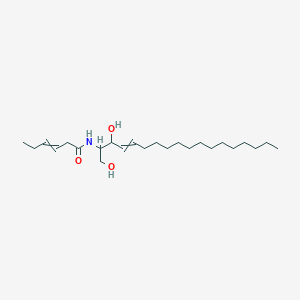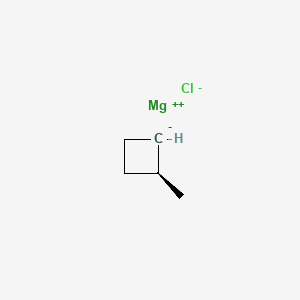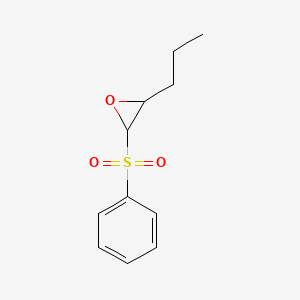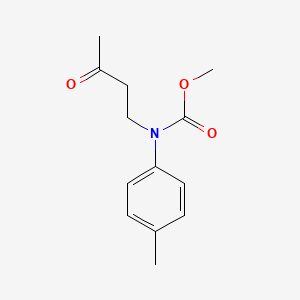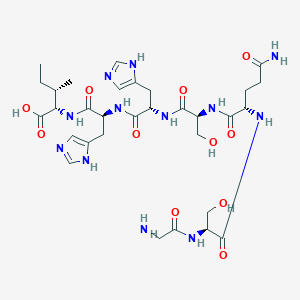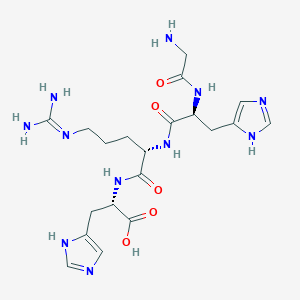
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a synthetic peptide compound with the molecular formula C19H31N9O5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反应分析
Types of Reactions
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different peptide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.
Substitution: Various alkylating agents under controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-histidine derivatives, while reduction can produce simpler amine-containing peptides.
科学研究应用
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
作用机制
The mechanism of action of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
相似化合物的比较
Similar Compounds
- Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
Uniqueness
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications.
属性
CAS 编号 |
667899-83-4 |
|---|---|
分子式 |
C20H31N11O5 |
分子量 |
505.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C20H31N11O5/c21-6-16(32)29-14(4-11-7-24-9-27-11)18(34)30-13(2-1-3-26-20(22)23)17(33)31-15(19(35)36)5-12-8-25-10-28-12/h7-10,13-15H,1-6,21H2,(H,24,27)(H,25,28)(H,29,32)(H,30,34)(H,31,33)(H,35,36)(H4,22,23,26)/t13-,14-,15-/m0/s1 |
InChI 键 |
ZYDVRIDDFPWEDZ-KKUMJFAQSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)

![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)


![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
